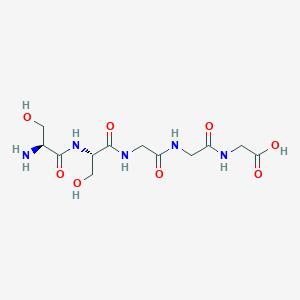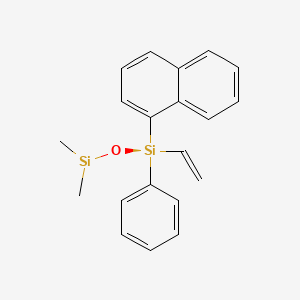
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl is a complex organosilicon compound It features a unique structure with a silicon-oxygen-silicon (Si-O-Si) backbone, substituted with ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, phenylsilane, and vinylsilane.
Hydrosilylation Reaction: The key step involves a hydrosilylation reaction, where the vinylsilane reacts with phenylsilane in the presence of a platinum catalyst to form the desired disiloxane compound.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted disiloxane compounds.
科学的研究の応用
(3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for other organosilicon compounds.
作用機序
The mechanism by which (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl exerts its effects involves interactions with various molecular targets. The Si-O-Si backbone allows for flexibility and reactivity, enabling the compound to participate in diverse chemical reactions. The ethenyl, dimethyl, naphthalen-1-yl, and phenyl groups contribute to its unique properties and reactivity.
類似化合物との比較
Similar Compounds
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
- (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxane
Uniqueness
Compared to similar compounds, (3S)-3-Ethenyl-1,1-dimethyl-3-(naphthalen-1-yl)-3-phenyldisiloxanyl stands out due to its specific substitution pattern and the presence of both naphthalen-1-yl and phenyl groups
特性
CAS番号 |
211820-92-7 |
|---|---|
分子式 |
C20H21OSi2 |
分子量 |
333.5 g/mol |
InChI |
InChI=1S/C20H21OSi2/c1-4-23(21-22(2)3,18-13-6-5-7-14-18)20-16-10-12-17-11-8-9-15-19(17)20/h4-16H,1H2,2-3H3/t23-/m0/s1 |
InChIキー |
YWLYSAGSRVGAJU-QHCPKHFHSA-N |
異性体SMILES |
C[Si](C)O[Si@@](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
C[Si](C)O[Si](C=C)(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
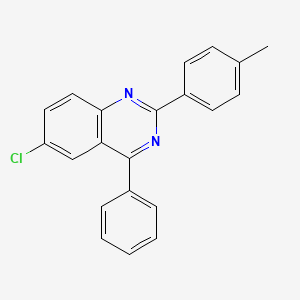

![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)
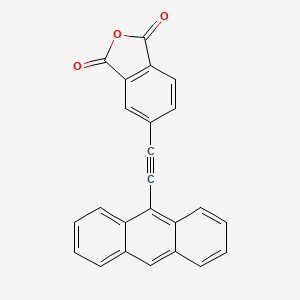

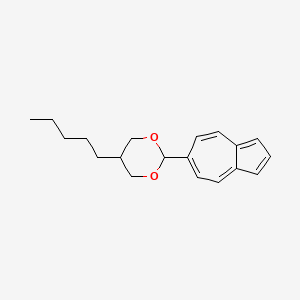
![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
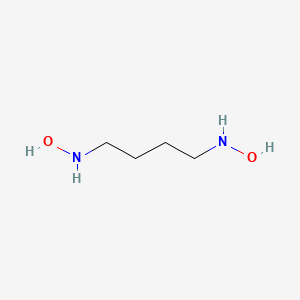
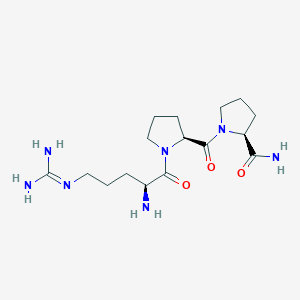
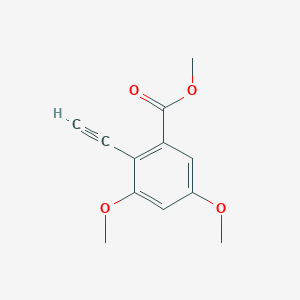
![Methyl 2-[(pyridine-2-sulfonyl)amino]pent-4-enoate](/img/structure/B14251896.png)
